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For researchers and drug development professionals investigating the intricate signaling

cascades mediated by the non-receptor tyrosine kinase p60c-src, the validation of true in vivo

substrates is a critical step. This guide provides an objective comparison of well-established in

vivo substrates of p60c-src, focusing on experimental data that supports their roles in cellular

processes. Since a specific substrate designated "p60c-src substrate II" is not found in

standard scientific literature, this guide will focus on prominent and extensively studied

substrates: Cortactin, Focal Adhesion Kinase (FAK), and p130Cas.

Comparative Analysis of In Vivo p60c-src
Substrates
The validation of a protein as a true in vivo substrate for p60c-src relies on demonstrating a

direct phosphorylation event within a cellular context, leading to a functional consequence. The

following tables summarize key characteristics and experimental evidence for Cortactin, FAK,

and p130Cas as bona fide in vivo substrates of p60c-src.
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Substrate Key Functions
Cellular
Localization

p60c-src
Phosphorylation
Sites (Tyrosine)

Cortactin

Regulation of actin

cytoskeleton

dynamics, cell motility,

and invasion.[1][2][3]

Actin-rich structures,

such as lamellipodia,

podosomes, and the

cell cortex.

Y421, Y466, Y482[2]

Focal Adhesion

Kinase (FAK)

Integrin signaling, cell

adhesion, migration,

and survival.[4][5]

Focal adhesions.[4] Y407, Y576, Y577[6]

p130Cas

Adapter protein in

integrin and growth

factor receptor

signaling,

mechanosensing, cell

migration.[7]

Focal adhesions,

cytoplasm.

Substrate domain

(SD) containing

multiple YxxP motifs.

[7]

Table 1: Key Characteristics of Validated In Vivo p60c-src Substrates. This table outlines the

primary functions, subcellular localization, and identified tyrosine phosphorylation sites for

Cortactin, FAK, and p130Cas.
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Substrate
Evidence of In Vivo
Phosphorylation by p60c-
src

Key Experimental Findings

Cortactin

Co-expression studies show

increased cortactin

phosphorylation in the

presence of active p60c-src.[1]

Phosphorylation of cortactin by

Src enhances its ability to

promote actin polymerization.

[2][3] Tyrosine-phosphorylated

cortactin is implicated in

cancer cell motility and

invasion.[1]

Focal Adhesion Kinase (FAK)

Co-expression of FAK with

p60c-src leads to enhanced

tyrosine phosphorylation of

FAK and other focal adhesion

proteins like paxillin.[4]

Src-mediated phosphorylation

of FAK is crucial for focal

adhesion turnover and cell

migration.[5] The interaction

between Src and FAK creates

a signaling complex that

regulates cell survival.[4][5]

p130Cas

p130Cas is

hyperphosphorylated in cells

transformed by v-Src (a

constitutively active form of

p60c-src).[8]

Src-dependent

phosphorylation of p130Cas is

essential for cell motility and is

implicated in Src-mediated

tumorigenesis.[7] The

phosphorylation of p130Cas by

Src can be regulated by

mechanical forces, highlighting

its role as a mechanosensor.

[7]

Table 2: Experimental Validation of In Vivo p60c-src Substrates. This table summarizes the

experimental evidence supporting the in vivo phosphorylation of Cortactin, FAK, and p130Cas

by p60c-src and the functional consequences of these phosphorylation events.
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Validating a putative p60c-src substrate in vivo requires a series of well-controlled experiments.

Below are detailed methodologies for key experiments.

Co-immunoprecipitation and Immunoblotting
Objective: To demonstrate a physical interaction between p60c-src and the putative substrate

and to detect its tyrosine phosphorylation in vivo.

Protocol:

Cell Lysis: Lyse cells expressing endogenous or overexpressed p60c-src and the substrate

of interest in a mild lysis buffer containing phosphatase and protease inhibitors.

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the substrate of

interest overnight at 4°C.

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture

and incubate for 2-4 hours at 4°C to capture the immune complexes.

Washing: Wash the beads several times with lysis buffer to remove non-specific binding

proteins.

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE

sample buffer.

Immunoblotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Antibody Probing: Probe the membrane with a primary antibody against p60c-src to confirm

co-immunoprecipitation. To assess phosphorylation, probe a separate membrane with a pan-

phosphotyrosine antibody or a phospho-specific antibody for the substrate.

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a

chemiluminescent substrate for detection.

In Vivo Kinase Assay
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Objective: To directly assess the phosphorylation of a substrate by p60c-src in a cellular

context.

Protocol:

Cell Culture and Treatment: Culture cells and treat them with stimuli known to activate p60c-

src (e.g., growth factors, adhesion to extracellular matrix).

Metabolic Labeling (Optional but recommended for definitive proof): Incubate cells with [γ-

³²P]ATP to label the intracellular ATP pool.

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the substrate of

interest as described above.

SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE.

If metabolic labeling was performed, dry the gel and expose it to an X-ray film to detect the

radiolabeled, phosphorylated substrate.

Immunoblotting (Alternative to radiolabeling): Perform immunoblotting with phospho-specific

antibodies to detect phosphorylation at specific sites.

Site-Directed Mutagenesis
Objective: To confirm that the observed phosphorylation and its functional effects are

dependent on specific tyrosine residues.

Protocol:

Mutant Generation: Use site-directed mutagenesis to substitute the putative tyrosine

phosphorylation sites on the substrate with phenylalanine (which cannot be phosphorylated).

Cell Transfection: Transfect cells with either the wild-type or the mutant substrate.

Functional Assays: Perform functional assays (e.g., cell migration, actin polymerization

assays) to compare the effects of the wild-type and mutant substrates in the presence of

active p60c-src.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398250?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphorylation Analysis: Analyze the phosphorylation status of the wild-type and mutant

substrates using immunoblotting with phospho-specific antibodies.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling context of p60c-src and its substrates, as well as

a typical experimental workflow for validating an in vivo substrate.
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Caption: p60c-src Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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